molecular formula C10H14N2 B8432114 7-Amino-2-methyl-1,2,3,4-tetrahydroquinoline

7-Amino-2-methyl-1,2,3,4-tetrahydroquinoline

Cat. No. B8432114
M. Wt: 162.23 g/mol
InChI Key: XPMXZBMKTPDVLK-UHFFFAOYSA-N
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Patent
US07538121B2

Procedure details

A mixture of 7-amino-2-methyl-1,2,3,4-tetrahydroquinoline (D65) (86 mg) and wet 10% palladium/charcoal (25 mg) in xylene (20 ml) was heated at reflux for 3.5 h. After cooling to room temperature the catalyst was removed via filtration and washed with further xylene. Evaporation of the combined filtrate and washings gave the title compound as a crude off-white solid (87 mg) which was used in the next step without further purification. 1H NMR (400 MHz, CDCl3) δ (ppm): 7.87 (d, 1H), 7.56 (d, 1H), 7.14 (d, 1H), 7.03 (d, 1H), 6.91 (dd, 1H), 4.02 (br, 2H), 2.67 (s, 3H).
Quantity
86 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
25 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][CH2:7][CH:8]([CH3:12])[NH:9]2)=[CH:4][CH:3]=1>C1(C)C(C)=CC=CC=1.[Pd]>[NH2:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([CH3:12])=[N:9]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
86 mg
Type
reactant
Smiles
NC1=CC=C2CCC(NC2=C1)C
Name
Quantity
20 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Name
Quantity
25 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3.5 h
Duration
3.5 h
CUSTOM
Type
CUSTOM
Details
was removed via filtration
WASH
Type
WASH
Details
washed with further xylene
CUSTOM
Type
CUSTOM
Details
Evaporation of the combined filtrate and washings

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C2C=CC(=NC2=C1)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 87 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.